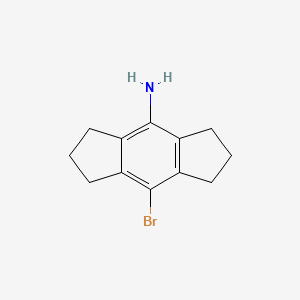
4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of a formyl group at the 4-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position. Pyrrole derivatives are significant in various fields due to their unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of a suitable precursor with a formylating agent. One common method is the reaction of 3-methylpyrrole-2-carboxylic acid with a formylating agent such as formic acid or formamide under acidic conditions. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. Catalysts and solvents are selected to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 4-carboxy-3-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-hydroxymethyl-3-methyl-1H-pyrrole-2-carboxylic acid.
Substitution: 4-bromo-3-methyl-1H-pyrrole-2-carboxylic acid.
科学的研究の応用
4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-formyl-1H-pyrrole-2-carboxylic acid: Lacks the methyl group at the 3-position.
3-methyl-1H-pyrrole-2-carboxylic acid: Lacks the formyl group at the 4-position.
4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: Contains an additional methyl group at the 5-position.
Uniqueness
4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both formyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid involves the conversion of 3-methyl-1H-pyrrole-2-carboxylic acid to the target compound through a series of reactions.", "Starting Materials": [ "3-methyl-1H-pyrrole-2-carboxylic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrate", "Sodium hydroxide", "Sodium dithionite", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 3-methyl-1H-pyrrole-2-carboxylic acid to 3-methyl-1H-pyrrole-2-carboxylic acid hydrazide using hydrazine hydrate", "Step 2: Diazotization of 3-methyl-1H-pyrrole-2-carboxylic acid hydrazide using sodium nitrite and hydrochloric acid to form diazonium salt", "Step 3: Coupling of diazonium salt with sodium nitrate to form 4-nitro-3-methyl-1H-pyrrole-2-carboxylic acid", "Step 4: Reduction of 4-nitro-3-methyl-1H-pyrrole-2-carboxylic acid to 4-amino-3-methyl-1H-pyrrole-2-carboxylic acid using sodium dithionite", "Step 5: Formylation of 4-amino-3-methyl-1H-pyrrole-2-carboxylic acid using ethyl formate and sodium hydroxide to form 4-formamido-3-methyl-1H-pyrrole-2-carboxylic acid", "Step 6: Hydrolysis of 4-formamido-3-methyl-1H-pyrrole-2-carboxylic acid using sodium hydroxide to form 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid", "Step 7: Neutralization of the reaction mixture using sodium bicarbonate and extraction of the product using ethyl acetate", "Step 8: Purification of the product using recrystallization from water and drying to obtain the final product" ] } | |
CAS番号 |
1782203-35-3 |
分子式 |
C7H7NO3 |
分子量 |
153.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



